![molecular formula C21H20N2O B10802725 4-[4-[(E)-2-quinolin-2-ylethenyl]phenyl]morpholine](/img/structure/B10802725.png)
4-[4-[(E)-2-quinolin-2-ylethenyl]phenyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-[(E)-2-quinolin-2-ylethenyl]phenyl]morpholine is a complex organic compound that features a morpholine ring attached to a quinoline moiety via a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(E)-2-quinolin-2-ylethenyl]phenyl]morpholine typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Step 1 Synthesis of the Quinoline Derivative:
Step 2 Suzuki-Miyaura Coupling:
Step 3 Introduction of the Morpholine Ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-[(E)-2-quinolin-2-ylethenyl]phenyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
4-[4-[(E)-2-quinolin-2-ylethenyl]phenyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 4-[4-[(E)-2-quinolin-2-ylethenyl]phenyl]morpholine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylmorpholine: Lacks the quinoline moiety, resulting in different chemical and biological properties.
Quinoline Derivatives: Compounds such as 2-phenylquinoline share structural similarities but lack the morpholine ring.
Uniqueness
4-[4-[(E)-2-quinolin-2-ylethenyl]phenyl]morpholine is unique due to the combination of the morpholine ring and the quinoline moiety, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C21H20N2O |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
4-[4-[(E)-2-quinolin-2-ylethenyl]phenyl]morpholine |
InChI |
InChI=1S/C21H20N2O/c1-2-4-21-18(3-1)8-10-19(22-21)9-5-17-6-11-20(12-7-17)23-13-15-24-16-14-23/h1-12H,13-16H2/b9-5+ |
Clé InChI |
AKAGGWSNVWAIRP-WEVVVXLNSA-N |
SMILES isomérique |
C1COCCN1C2=CC=C(C=C2)/C=C/C3=NC4=CC=CC=C4C=C3 |
SMILES canonique |
C1COCCN1C2=CC=C(C=C2)C=CC3=NC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


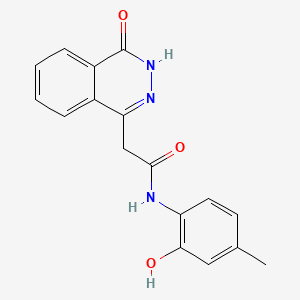
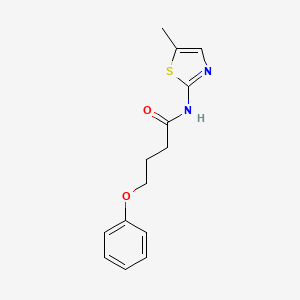
![1-[4-[(3-Nitrophenyl)methoxy]phenyl]tetrazole](/img/structure/B10802646.png)
![4-[4-(2-Quinolin-2-ylethenyl)phenyl]morpholine](/img/structure/B10802649.png)
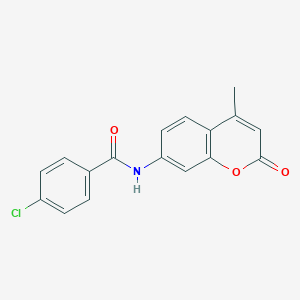
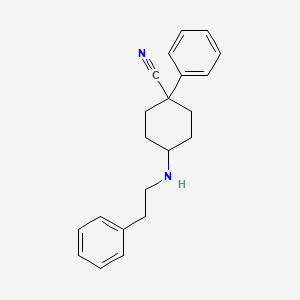

![3-Amino-4-thiophen-2-yl-6,7,8,9-tetrahydro-5H-1-thia-10-aza-cyclohepta[f]indene-2-carboxylic acid amide](/img/structure/B10802687.png)
![4-[5-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B10802696.png)
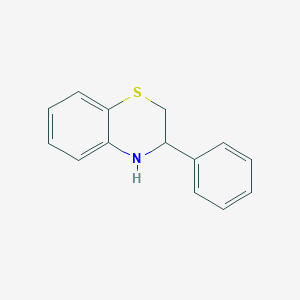
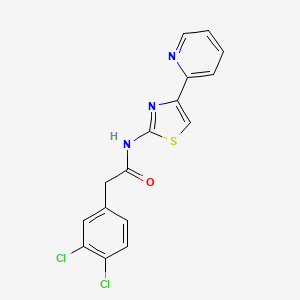
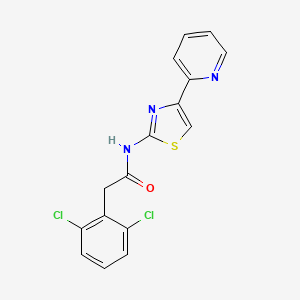
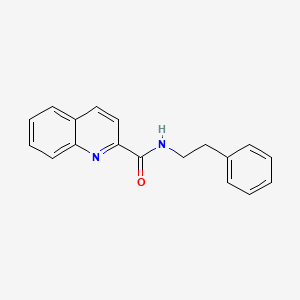
![3-[5-[(2-Methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B10802733.png)
